molecular formula C15H17N3O2 B12181752 N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No.: B12181752
M. Wt: 271.31 g/mol
InChI Key: YRLCGDGLYDGYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a heterocyclic compound that features a unique combination of a pyridine ring, a cycloheptane ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkene.

    Cycloheptane Ring Formation: The cycloheptane ring can be constructed through a series of cyclization reactions starting from a suitable linear precursor.

    Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyridine ring and the isoxazole-cycloheptane intermediate. This can be achieved using standard amide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This includes using scalable reaction conditions, efficient purification techniques, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or isoxazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-pyridylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is unique due to its combination of a pyridine ring, a cycloheptane ring, and an isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(17-10-11-6-8-16-9-7-11)14-12-4-2-1-3-5-13(12)20-18-14/h6-9H,1-5,10H2,(H,17,19)

InChI Key

YRLCGDGLYDGYOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.